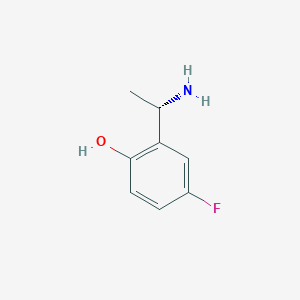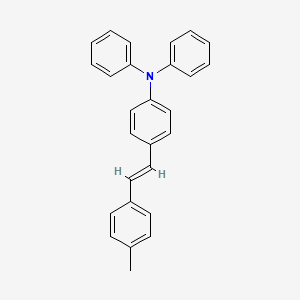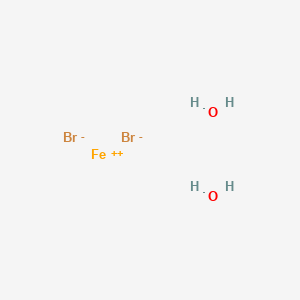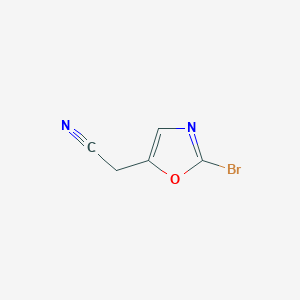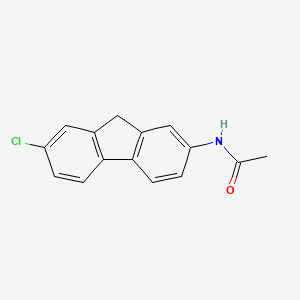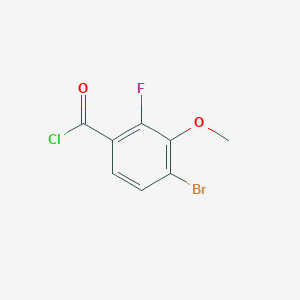
4-Bromo-2-fluoro-3-methoxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-bromo-2-fluoro-3-methoxybenzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Hydrolysis: Water or aqueous solutions of bases or acids are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Bromo-2-fluoro-3-methoxybenzoic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
4-Bromo-2-fluoro-3-methoxybenzoyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzoyl Chloride: Similar structure but lacks the methoxy group.
4-Bromo-3-fluoro-2-methylbenzene: Similar structure but has a methyl group instead of a methoxy group.
4-Bromobenzotrifluoride: Similar structure but has trifluoromethyl group instead of methoxy and fluorine groups.
Uniqueness
4-Bromo-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a versatile intermediate for the synthesis of a wide range of compounds.
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
4-bromo-2-fluoro-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 |
InChIキー |
IORWQGDPULAYLD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1F)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


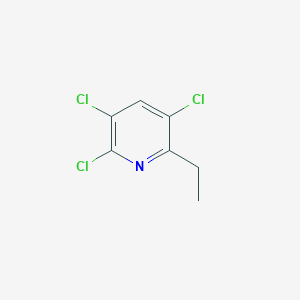
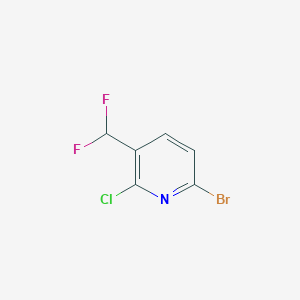
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
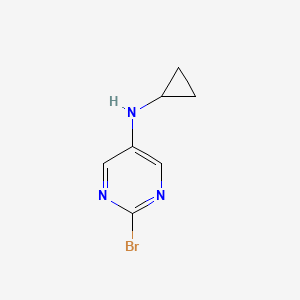
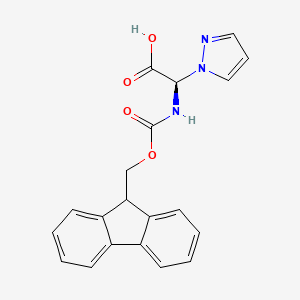



![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
